[(E)-but-2-enyl] 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
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Overview
Description
(2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that features a combination of indole, furan, and enone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be approached through multi-step organic synthesis. A possible route involves the following steps:
Formation of the Indole Core: Starting from a suitable precursor such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Formation of the Enone Moiety: The enone moiety can be formed through an aldol condensation reaction between an aldehyde and a ketone.
Final Coupling: The final step involves coupling the enone moiety with the indole-furan intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for drug discovery. Its structural features may interact with specific biological targets, making it a potential candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: shares similarities with other indole derivatives, such as indole-3-carboxylates and indole-2-carboxylates.
Furan derivatives: Compounds like furan-2-carboxylates and furan-3-carboxylates also share structural similarities.
Uniqueness
The uniqueness of (2E)-but-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
[(E)-but-2-enyl] 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C18H19NO4/c1-3-4-7-23-18(21)17-11(2)16-13(19-17)9-12(10-14(16)20)15-6-5-8-22-15/h3-6,8,12,19H,7,9-10H2,1-2H3/b4-3+ |
InChI Key |
OGLZJGGVPOZKKC-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/COC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C |
Canonical SMILES |
CC=CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C |
Origin of Product |
United States |
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